

An In-depth Technical Guide to the Chemical Properties of Bromomethyl Acetate

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Compound of Interest

Compound Name: Bromomethyl acetate

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Introduction

Bromomethyl acetate (BrCH_2OAc), with the CAS number 590-97-6, is a vital reagent and intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.^[1] Its bifunctional nature, possessing both an ester and a reactive bromomethyl group, allows for its versatile application in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties of **bromomethyl acetate**, including its physical characteristics, spectroscopic data, reactivity profile, and detailed experimental protocols for its synthesis and purification.

Physicochemical Properties

Bromomethyl acetate is a colorless to pale yellow liquid with a characteristically sweet and fruity odor.^[2] It is miscible with many organic solvents such as chloroform, ether, and acetone, but has limited solubility in water.^[2] Key quantitative physicochemical properties are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of **Bromomethyl acetate**

| Property | Value | Reference |
|---------------------------------------|---|-----------|
| Molecular Formula | C ₃ H ₅ BrO ₂ | [2] |
| Molecular Weight | 152.97 g/mol | |
| Boiling Point | 130-133 °C at 750 mmHg | |
| Density | 1.56 g/mL at 25 °C | |
| Refractive Index (n ²⁰ /D) | 1.447 | |
| Flash Point | 57 °C (closed cup) | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sweet, fruity | [2] |
| Solubility | Soluble in ether, acetone; limited solubility in water | [2] |

Spectroscopic Data

The structural elucidation of **bromomethyl acetate** is confirmed through various spectroscopic techniques. The expected spectral data are summarized in the following tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **bromomethyl acetate** is characterized by two distinct singlets, corresponding to the methyl protons and the methylene protons.

Table 2: ¹H NMR Spectral Data for **Bromomethyl acetate**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|----------------------|
| ~5.7 | Singlet | 2H | -CH ₂ Br |
| ~2.1 | Singlet | 3H | -C(O)CH ₃ |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for **Bromomethyl acetate**

| Chemical Shift (δ) ppm | Assignment |
|------------------------|---------------------|
| ~170 | C=O (carbonyl) |
| ~55 | -CH ₂ Br |
| ~20 | -CH ₃ |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of **bromomethyl acetate** displays characteristic absorption bands for the ester functional group and the carbon-bromine bond.

Table 4: Key IR Absorption Bands for **Bromomethyl acetate**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------|
| ~1760 | Strong | C=O stretch (ester) |
| ~1220 | Strong | C-O stretch (ester) |
| ~650 | Medium-Strong | C-Br stretch |
| 2950-3000 | Medium | C-H stretch (aliphatic) |

Reactivity and Chemical Behavior

The primary reactivity of **bromomethyl acetate** is centered around the electrophilic bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

Bromomethyl acetate readily undergoes S_N2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its utility in organic synthesis for the introduction of the acetoxymethyl group.

Caption: Generalized S_N2 reaction of **Bromomethyl acetate**.

Common nucleophiles that react with **bromomethyl acetate** include:

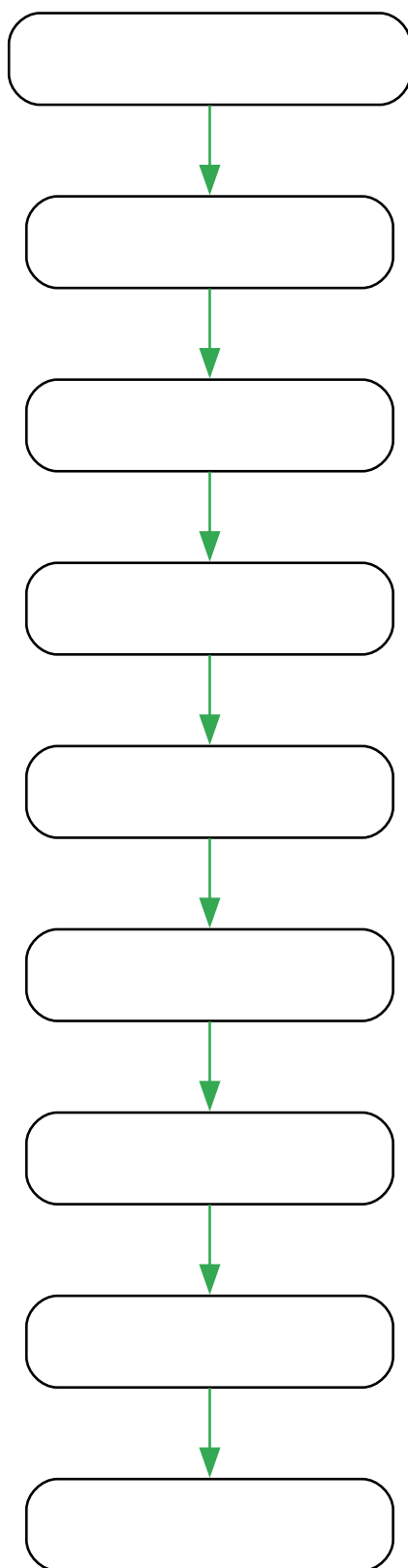
- Carboxylates: To form acyloxymethyl esters.
- Alcohols and Phenols: To form acetoxymethyl ethers.
- Thiols: To form acetoxymethyl thioethers.
- Amines: To form N-acetoxymethyl derivatives.

Experimental Protocols

Synthesis of Bromomethyl Acetate

A common laboratory-scale synthesis of **bromomethyl acetate** involves the reaction of acetyl bromide with paraformaldehyde, catalyzed by zinc chloride.^[4]

Experimental Workflow:



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Caption: Workflow for the synthesis of **Bromomethyl acetate**.

Detailed Methodology:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with acetyl bromide (1.0 eq) and dichloromethane.
- **Catalyst Addition:** Zinc chloride (catalytic amount) is added to the stirred solution.^[4]
- **Reagent Addition:** The solution is cooled to 0 °C in an ice bath, and paraformaldehyde (1.1 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.^[4]
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred overnight under a nitrogen atmosphere.
- **Work-up:** The reaction mixture is filtered to remove any remaining solids. The filtrate is then washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure to yield pure **bromomethyl acetate**.^[4] The fraction boiling at approximately 70-80 °C at reduced pressure is collected.^[4]

Characterization

The identity and purity of the synthesized **bromomethyl acetate** should be confirmed by:

- ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
- FT-IR Spectroscopy: To verify the presence of the ester functional group.
- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Safety and Handling

Bromomethyl acetate is a flammable liquid and vapor.[3] It is harmful if swallowed, inhaled, or absorbed through the skin and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[3]

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

In Case of Exposure:

- Skin Contact: Immediately wash with plenty of soap and water.
- Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
- Inhalation: Move to fresh air.
- Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

Bromomethyl acetate is a versatile and reactive intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important chemical compound.

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